molecular formula C17H15N3O4 B5204290 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone

4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone

Cat. No. B5204290
M. Wt: 325.32 g/mol
InChI Key: CPBOHAHOAKCYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as MNQ, is a synthetic compound that belongs to the quinoline family. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone varies depending on its application. In cancer cells, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to induce apoptosis (programmed cell death) by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In malaria parasites, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the activity of an enzyme called plasmodial lactate dehydrogenase, which is essential for the parasite's survival. In herbicides and insecticides, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone targets specific enzymes involved in the metabolism of plants and insects, respectively.
Biochemical and Physiological Effects
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to have various biochemical and physiological effects, depending on its application. In cancer cells, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to induce cell cycle arrest and DNA damage, leading to apoptosis. In malaria parasites, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to inhibit the growth and replication of the parasite, leading to its death. In herbicides and insecticides, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to disrupt the metabolism of plants and insects, leading to their death.

Advantages and Limitations for Lab Experiments

4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for use in lab experiments, including its synthetic accessibility, stability, and versatility. However, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone also has some limitations, such as its potential toxicity and the need for further optimization of its properties for specific applications.

Future Directions

There are several future directions for research on 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, including the development of more efficient synthesis methods, the optimization of its properties for specific applications, and the investigation of its potential use in other fields, such as energy storage and catalysis. Additionally, further studies are needed to understand the mechanism of action of 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in different applications and to explore its potential use in combination with other drugs or compounds.

Synthesis Methods

4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized using various methods, including the reaction of 3-methoxyaniline with 2-nitrobenzaldehyde in the presence of a catalytic amount of acetic acid and a base. The resulting intermediate is then reacted with methyl anthranilate to yield 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to exhibit anticancer, antimalarial, and antitubercular activities. In agriculture, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been investigated for its potential use as a herbicide and insecticide. In materials science, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its optical and electronic properties, which make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

properties

IUPAC Name

4-(3-methoxyanilino)-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-19-14-9-4-3-8-13(14)15(16(17(19)21)20(22)23)18-11-6-5-7-12(10-11)24-2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBOHAHOAKCYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-methoxyphenyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one

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